4-Acetylpicolinic acid

Descripción general

Descripción

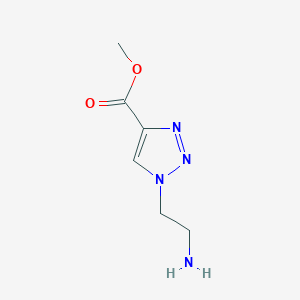

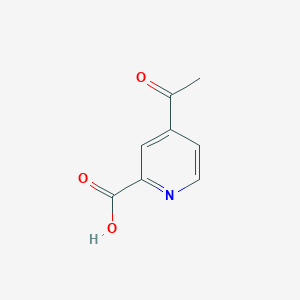

4-Acetylpicolinic acid is a chemical compound with the molecular formula C8H7NO3 . It is used as a high-quality reference standard .

Synthesis Analysis

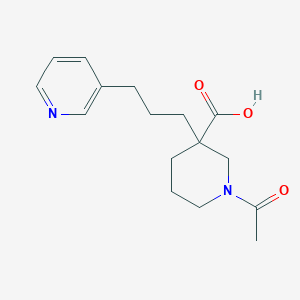

The synthesis of 4-Acetylpicolinic acid involves the reaction of picoline with acetic anhydride . The reaction conditions generally involve the addition of an adequate amount of acetic anhydride in an appropriate solvent, controlling the reaction temperature, and heating the reaction to form the target product .Molecular Structure Analysis

The molecular structure of 4-Acetylpicolinic acid includes a pyridine ring with an acetyl group attached to the 4-position . The molecular weight of this compound is 165.15 g/mol .Aplicaciones Científicas De Investigación

Antiviral Therapeutics

4-Acetylpicolinic acid: derivatives have been studied for their potential as broad-spectrum antivirals. Research indicates that picolinic acid, a related compound, can inhibit the entry of enveloped viruses like SARS-CoV-2 and influenza A into host cells . This suggests that structurally similar compounds like 4-Acetylpicolinic acid could be modified to enhance their antiviral properties and possibly serve as a basis for developing new antiviral drugs.

Zinc Absorption Enhancement

Picolinic acid is known to facilitate the absorption of zinc and other trace elements in the gut. Since 4-Acetylpicolinic acid is structurally related, it may also be used to improve zinc uptake, which is crucial for various bodily functions including immune response and enzyme activity .

Structural Modification of Natural Products

Amino acids, including those derived from 4-Acetylpicolinic acid, can be used to modify the structure of natural products. This modification can enhance solubility, activity, and reduce adverse effects of drug candidates, potentially leading to more effective pharmaceuticals .

Safety and Hazards

Mecanismo De Acción

Target of Action

4-Acetylpicolinic acid, a derivative of picolinic acid, is believed to interact with zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction can potentially disrupt the normal functioning of these proteins, leading to various downstream effects.

Pharmacokinetics

It is known that picolinic acid, the parent compound, is a metabolite of tryptophan and is produced by the body on a daily basis . This suggests that 4-Acetylpicolinic acid may also have similar properties.

Result of Action

The molecular and cellular effects of 4-Acetylpicolinic acid’s action are likely to be diverse, given its interaction with zinc finger proteins. These proteins are involved in a wide range of cellular processes, so disrupting their function could have multiple effects. For instance, picolinic acid has been shown to have anti-viral properties both in vitro and in vivo , suggesting that 4-Acetylpicolinic acid may have similar effects.

Action Environment

The action, efficacy, and stability of 4-Acetylpicolinic acid could be influenced by various environmental factors. For instance, the compound’s solubility could affect its bioavailability and thus its action. It is known that 4-Acetylpicolinic acid is soluble in polar solvents such as alcohols, ketones, and esters, but has lower solubility in non-polar solvents . This could potentially influence how the compound is absorbed and distributed in the body.

Propiedades

IUPAC Name |

4-acetylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-5(10)6-2-3-9-7(4-6)8(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJROSDEYMBQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylpicolinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

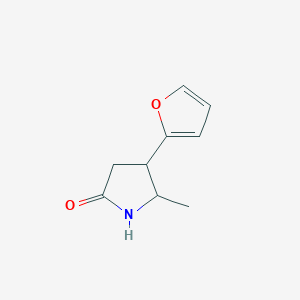

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B1444233.png)

![tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B1444241.png)

![1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1444253.png)